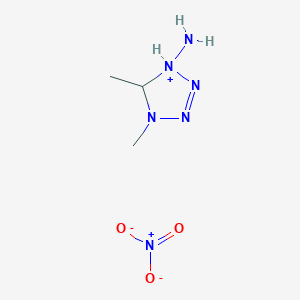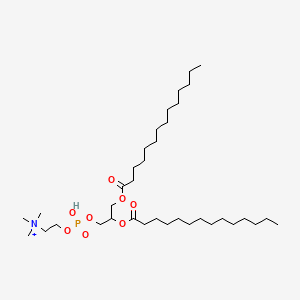![molecular formula C11H8N2 B12517362 Pyrido[3,4-B]indolizine CAS No. 689255-85-4](/img/structure/B12517362.png)
Pyrido[3,4-B]indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,4-B]indolizine is a heterocyclic compound that belongs to the indolizine family. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]indolizine typically involves classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been the foundation for the straightforward synthesis of indolizines . Recent advancements have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling approaches .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of transition metal catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[3,4-B]indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Pyrido[3,4-B]indolizine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the development of novel fluorescent probes and sensors.
Biology: The compound is used in bioimaging and as a bioprobe for visualizing cellular components.
Medicine: this compound derivatives have shown potential in anticancer research and drug development.
Wirkmechanismus
The mechanism of action of Pyrido[3,4-B]indolizine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a fluorescent probe by binding to cellular components and emitting light upon excitation . The compound’s structural analogy to indole allows it to interact with various proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Pyrido[3,4-B]indolizine is often compared with other indolizine derivatives and similar heterocyclic compounds:
Indolizine: this compound is one of the five isomers of indolizine, each with distinct structural and functional characteristics.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and versatile applications in various scientific fields. Its synthesis, chemical reactivity, and potential for use in research and industry make it a valuable compound for further exploration and development.
Eigenschaften
CAS-Nummer |
689255-85-4 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
pyrido[3,4-b]indolizine |
InChI |
InChI=1S/C11H8N2/c1-2-6-13-10(3-1)7-9-8-12-5-4-11(9)13/h1-8H |
InChI-Schlüssel |
RJGITZCJPMUWSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(N2C=C1)C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)






![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)

